molecular formula C15H26Cl2N2O B1392868 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-06-5

2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride

Cat. No.: B1392868
CAS No.: 1273578-06-5
M. Wt: 321.3 g/mol
InChI Key: DPOBHNIXYULGMC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride typically involves the reaction of 1-(3-Phenylpropyl)piperazine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and signal transduction pathways.

    Medicine: Research on this compound includes its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Phenylpropyl)piperazine: A precursor in the synthesis of the target compound.

    2-(2-Phenylethyl)piperazine: A structurally similar compound with different chemical properties.

    2-(4-Benzylpiperazin-1-yl)ethanol: Another related compound used in similar research applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity .

Properties

IUPAC Name

2-[1-(3-phenylpropyl)piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c18-12-8-15-13-16-9-11-17(15)10-4-7-14-5-2-1-3-6-14;;/h1-3,5-6,15-16,18H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBHNIXYULGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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